3-(Benzyloxy)-2-methylphenol

Catalog No.
S3572492
CAS No.
79572-20-6
M.F
C14H14O2
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzyloxy)-2-methylphenol

CAS Number

79572-20-6

Product Name

3-(Benzyloxy)-2-methylphenol

IUPAC Name

2-methyl-3-phenylmethoxyphenol

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C14H14O2/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9,15H,10H2,1H3

InChI Key

DBWJWQOMHAFTLT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)O

Canonical SMILES

CC1=C(C=CC=C1OCC2=CC=CC=C2)O

3-(Benzyloxy)-2-methylphenol, also known as 3-benzyloxy-2-methylphenol, is an organic compound characterized by the presence of a benzyloxy group attached to a methyl-substituted phenolic structure. Its molecular formula is C14H14O2, and it has a molecular weight of 214.26 g/mol. The compound features a hydroxyl group (-OH) that contributes to its phenolic nature, making it an important candidate for various chemical and biological applications.

Due to its functional groups:

  • Reactions with Electrophiles: The hydroxyl group can undergo electrophilic substitution reactions, leading to ortho or para substitution on the aromatic ring.
  • Grignard Reactions: The compound can react with Grignard reagents to form alcohols or other derivatives after subsequent reactions with electrophiles like carbon dioxide .
  • Hydrogenation: Under specific conditions, the compound can be hydrogenated to yield corresponding saturated compounds .

Research indicates that 3-(Benzyloxy)-2-methylphenol exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, suggesting potential applications in health and cosmetic products .
  • Antimicrobial Activity: The compound demonstrates inhibitory effects against certain bacterial strains, indicating its potential use as an antimicrobial agent .

The synthesis of 3-(Benzyloxy)-2-methylphenol can be achieved through several methods:

  • Benzylation of 3-Chloro-2-methylphenol:
    • Reacting 3-chloro-2-methylphenol with benzyl chloride in the presence of a base (e.g., potassium carbonate) leads to the formation of 3-(benzyloxy)-2-methylphenol .
  • Grignard Reaction:
    • The compound can also be synthesized via a Grignard reaction where 3-(benzyloxy)-2-methylphenylmagnesium chloride reacts with carbon dioxide to produce carboxylic acid derivatives before further transformations yield 3-(benzyloxy)-2-methylphenol .

3-(Benzyloxy)-2-methylphenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug formulations targeting oxidative stress and microbial infections.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products to enhance stability and efficacy .
  • Chemical Intermediates: It serves as a precursor for synthesizing more complex organic compounds in chemical manufacturing.

Several compounds share structural similarities with 3-(Benzyloxy)-2-methylphenol. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-(Benzyloxy)-2-methylphenolPara-substituted phenolicDifferent substitution pattern affects reactivity.
2-(Benzyloxy)-4-methylphenolMeta-substituted phenolicVariation in position alters biological properties.
3-Hydroxy-2-methylbenzoic acidHydroxy-substituted benzoic acidLacks benzyloxy group; different solubility and reactivity.

Each of these compounds exhibits unique properties and potential applications based on their structural differences and functional groups.

XLogP3

3.4

Dates

Last modified: 02-18-2024

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